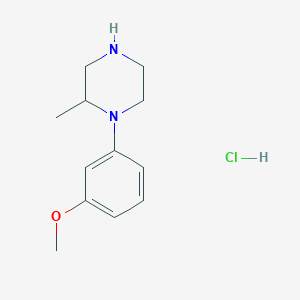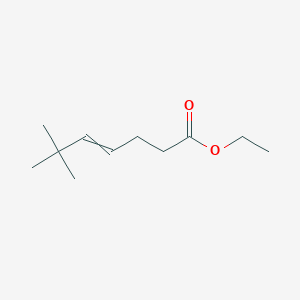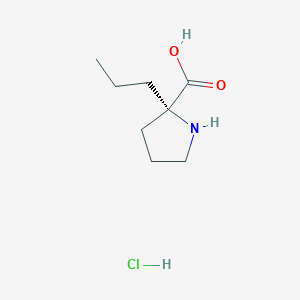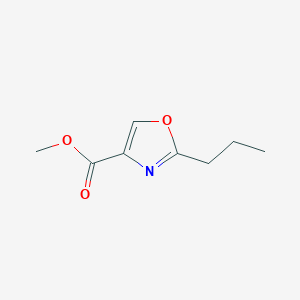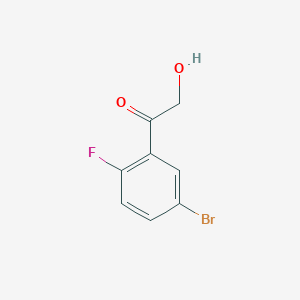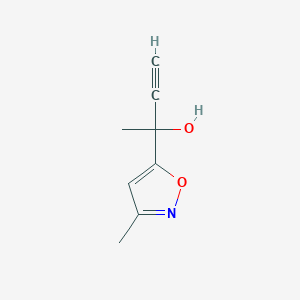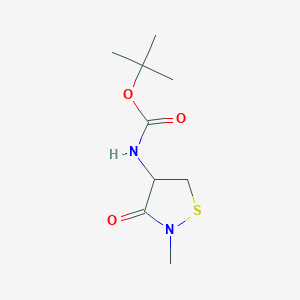![molecular formula C11H15ClFNO B11719057 [(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B11719057.png)
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluorophenyl group and a methanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanol Moiety: The methanol group is attached through a reduction reaction, converting a precursor carbonyl group to a hydroxyl group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Steps: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the fluorophenyl group or the pyrrolidine ring.
Substitution: The fluorophenyl group can participate in substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can be compared with other similar compounds, such as:
[(3S,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure but with a chlorine substituent instead of fluorine.
[(3S,4S)-4-(3-bromophenyl)pyrrolidin-3-yl]methanol hydrochloride: Contains a bromine substituent, leading to different chemical properties.
[(3S,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol hydrochloride: Features a methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H/t9-,11+;/m0./s1 |
InChI Key |
PYYNKDCQYIKEEU-QLSWKGBWSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C2=CC(=CC=C2)F)CO.Cl |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



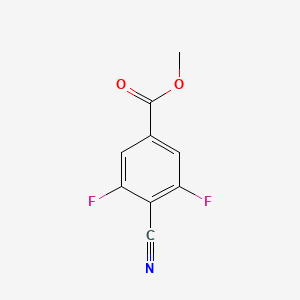
![N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B11718990.png)
